Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Quinoxaline Derivatives with Molecular Formula C15H11ClN2
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] This versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities that have captured significant attention in drug discovery.[2][3] Quinoxaline derivatives are foundational components in a variety of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]
This guide focuses specifically on quinoxaline derivatives with the molecular formula C15H11ClN2 . This formula typically corresponds to a quinoxaline core substituted with a chlorophenyl group and another small alkyl or functional group, creating a molecule with significant potential for targeted therapeutic action. We will delve into the synthesis, characterization, and biological evaluation of these compounds, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutic agents.
Part 1: Synthesis Strategies for C15H11ClN2 Quinoxaline Derivatives
The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound.[3] This reaction is robust, versatile, and can be adapted using various catalytic systems, including green chemistry approaches.[4][6]
For a target molecule like a 2-(chlorophenyl)-3-methyl-quinoxaline, the reaction involves the cyclocondensation of an o-phenylenediamine with 1-(chlorophenyl)propane-1,2-dione.
General Synthesis Workflow
The overall process from starting materials to a fully characterized compound follows a logical progression of synthesis, purification, and structural verification.
Caption: General workflow for the synthesis and characterization of C15H11ClN2 derivatives.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylquinoxaline
This protocol describes a standard laboratory procedure for synthesizing a representative C15H11ClN2 quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
1-(4-chlorophenyl)propane-1,2-dione (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add 1-(4-chlorophenyl)propane-1,2-dione (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-chlorophenyl)-3-methylquinoxaline.
Part 2: Spectroscopic Characterization and Structural Elucidation
Confirming the molecular structure and purity of synthesized compounds is paramount. A combination of spectroscopic techniques provides the necessary evidence.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the number and type of carbon signals, confirm the arrangement of the chlorophenyl and methyl groups on the quinoxaline core.[9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C15H11ClN2) by providing a highly accurate mass measurement.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorbances include C=N stretching within the quinoxaline ring and C-H stretching from the aromatic and methyl groups.[7]
Part 3: Biological Activities and Therapeutic Potential
Quinoxaline derivatives are renowned for their broad spectrum of biological activities.[5][10] The specific C15H11ClN2 scaffold has shown significant promise, particularly in oncology and infectious diseases.
Anticancer Activity
Quinoxaline-based compounds have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[2][11][12] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and survival.[13]
Mechanism of Action: Kinase and Signal Transduction Inhibition A primary mechanism for the anticancer effect of many quinoxaline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus kinases (JAKs), which are often overactive in cancer cells.[14][15] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that, when constitutively active, promotes cell proliferation and prevents apoptosis.[16] By blocking the ATP-binding site or the substrate-binding domain of these proteins, C15H11ClN2 derivatives can halt these pro-cancerous signals.[16]
Caption: Inhibition of a kinase signaling pathway by a C15H11ClN2 derivative, preventing phosphorylation and promoting apoptosis.
Antimicrobial Activity
Derivatives of quinoxaline have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[17][18][19] Some compounds exhibit potent effects against both Gram-positive and Gram-negative bacteria.[18] The mechanism can involve the generation of reactive oxygen species (ROS), which leads to DNA damage and cell death, or the inhibition of essential bacterial enzymes.[5][20]
| Compound Type | Target Organism | Observed Activity | Reference |
| Quinoxaline Derivatives | Acidovorax citrulli | Good antibacterial activity (EC50 = 35.18 µg/mL for some derivatives) | [17] |
| Quinoxaline Derivatives | Rhizoctonia solani (Fungus) | Potent antifungal activity, superior to commercial agents | [17] |
| Quinoxaline Sulfonamides | E. coli, S. aureus | Moderate to high antibacterial activity, dependent on substituents | [21] |
| General Quinoxalines | Gram-positive bacteria | Inhibition of growth, found in antibiotics like echinomycin | [1][22] |
Table 1: Summary of reported antimicrobial activities for various quinoxaline derivatives.
Part 4: Protocol for In Vitro Biological Evaluation
To assess the therapeutic potential of newly synthesized C15H11ClN2 derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effects of compounds on cancer cell lines.[2]
General Workflow for Anticancer Screening
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized C15H11ClN2 derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[2]
-
Prepare serial dilutions of the C15H11ClN2 derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified CO2 incubator.[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Future Outlook and Drug Development Perspectives
Quinoxaline derivatives with the C15H11ClN2 formula represent a fertile ground for the discovery of novel therapeutic agents.[2] Their synthetic accessibility and potent biological activities make them highly attractive scaffolds for medicinal chemists. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing toxicity. Further exploration of their mechanisms of action will be crucial for identifying the most promising candidates for progression into preclinical and clinical development.[11][13]
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